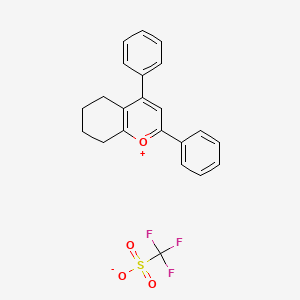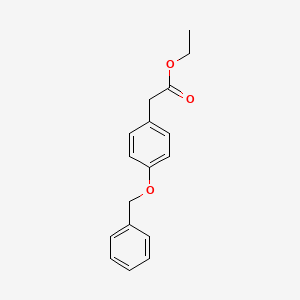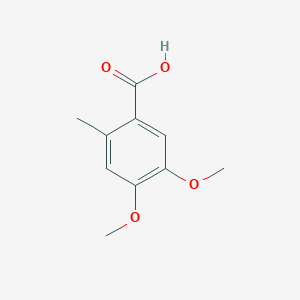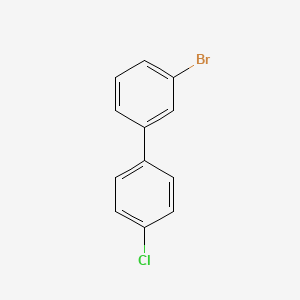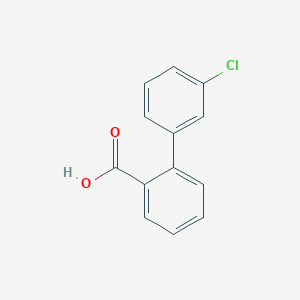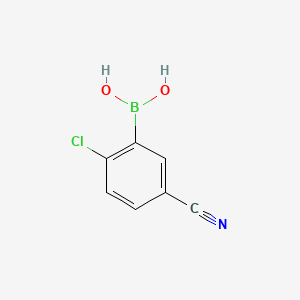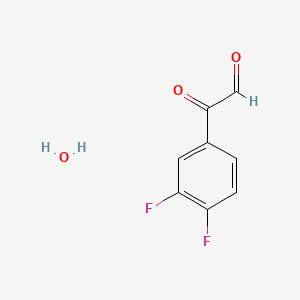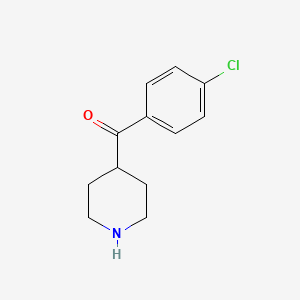
4-(4-Chlorobenzoyl)Piperidine
概要
説明
- 4-(4-Chlorobenzoyl)Piperidine is a chemical compound with the molecular formula C12H14ClNO . It is a pungent constituent with remarkable pharmacological properties.
- It is used as a pharmaceutical intermediate and has been studied for various biological activities.
Synthesis Analysis
- The synthesis of 4-(4-Chlorobenzoyl)Piperidine can be achieved through various methods, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings.
Molecular Structure Analysis
- The compound has the IUPAC name (4-chlorophenyl)(4-piperidinyl)methanone .
- Its molecular weight is 223.7 g/mol .
- The SMILES string representation is Clc1ccc(cc1)C(=O)C2CCNCC2 .
Chemical Reactions Analysis
- The compound’s chemical reactions and reactivity depend on its functional groups and substituents.
- It can participate in various reactions, including nucleophilic substitutions, acylations, and more.
Physical And Chemical Properties Analysis
- Empirical Formula : C12H14ClNO
- Purity : 95%
- Country of Origin : CN
科学的研究の応用
Crystal Structure and Molecular Studies
- Crystal and Molecular Structure Analysis : 4-Piperidinecarboxylic acid hydrochloride, a related compound to 4-(4-Chlorobenzoyl)Piperidine, has been characterized using single-crystal X-ray diffraction and other methods, demonstrating its orthorhombic crystal structure and hydrogen bonding characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).
- Dynamic NMR Studies : Dynamic NMR spectroscopy has been utilized to investigate the barrier of C–N rotation in N-(4-chlorobenzoyl) piperidine, providing insights into the rotational barriers and solvent effects on these compounds (Tafazzoli et al., 2008).
Chemical Synthesis and Catalysis
- Synthesis of Piperidine Derivatives : Research has explored the synthesis of various piperidine derivatives, including those with 4-(4-Chlorobenzoyl)Piperidine structures, for potential use in medicinal chemistry (Sugimoto et al., 1990).
- Catalytic Applications : Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been prepared and tested as novel catalysts in the synthesis of certain organic compounds, showcasing the utility of piperidine derivatives in catalysis (Ghorbani‐Choghamarani & Azadi, 2015).
Medicinal Chemistry and Drug Development
- Development of Antisecretory Agents : Studies on piperidine derivatives have led to the development of gastric antisecretory drugs with reduced anticholinergic activity, demonstrating the medicinal applications of these compounds (Scott et al., 1983).
- Antimycobacterial Agents : Atom economic synthesis of spiro-piperidin-4-ones, related to the piperidine structure, has shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Kumar et al., 2008).
Corrosion Inhibition and Material Science
- Corrosion Inhibition : Piperidine derivatives have been studied for their efficacy as corrosion inhibitors for metals like iron, showing promise in material science applications (Kaya et al., 2016).
Safety And Hazards
- The compound is considered hazardous, with risks related to skin irritation, eye damage, and respiratory irritation.
- Safety precautions include proper handling, protective equipment, and avoiding ingestion or inhalation.
将来の方向性
- Researchers should explore its potential applications, optimize synthesis methods, and investigate its biological activities.
- Further studies are needed to understand its toxicity, pharmacokinetics, and potential therapeutic uses.
Remember that this analysis is based on available information, and further research may provide additional insights. 🌟
特性
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGWDOXHCPQXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380379 | |
| Record name | 4-(4-Chlorobenzoyl)Piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzoyl)Piperidine | |
CAS RN |
53220-41-0 | |
| Record name | 4-(4-Chlorobenzoyl)Piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585669.png)

![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)
